Oleic acid, 3-(octadecyloxy)propyl ester

Description

Contextualizing Oleic Acid, 3-(Octadecyloxy)propyl Ester within Lipidomics and Ester Chemistry

Within the expansive field of lipidomics, this compound is classified as a fatty acid ester. Fatty acid esters are a diverse group of lipids formed by the reaction of a fatty acid with an alcohol. In this specific case, the fatty acid component is oleic acid, an 18-carbon monounsaturated omega-9 fatty acid that is abundant in nature. wikipedia.org The alcohol component, 3-(octadecyloxy)propan-1-ol, is a long-chain fatty alcohol ether. The esterification of these two molecules results in a large, hydrophobic compound with a molecular formula of C39H76O3 and a molecular weight of approximately 593.02 g/mol . chemicalbook.comnist.gov

The significance of this compound in ester chemistry lies in its hybrid nature, combining an ester linkage with an ether linkage. This structure differentiates it from more common esters like triglycerides, which are esters of glycerol (B35011) and three fatty acids. The presence of the long octadecyloxypropyl group significantly influences its physical properties, such as its melting point and solubility, making it a subject of interest for its potential applications in various fields.

The table below provides a summary of the key chemical identifiers for this compound.

| Property | Value |

| IUPAC Name | (9Z)-Octadec-9-enoic acid 3-(octadecyloxy)propyl ester |

| CAS Number | 17367-41-8 |

| Molecular Formula | C39H76O3 |

| Molecular Weight | 593.02 g/mol |

| Synonyms | 3-(octadecyloxy)propyl oleate, Oleic acid 3-(octadecyloxy)propyl ester |

Overview of Scholarly Research Trajectories on this compound

Scholarly research on this compound has primarily focused on its natural occurrence and biological activity, particularly its antifungal properties. The compound was first isolated from the inflorescence of Lepidagathis cristata, a medicinal plant. nih.govresearchgate.net Subsequent studies have also identified its presence in other natural sources, including Moringa oleifera.

The main trajectory of research has been the investigation of its efficacy against various fungal pathogens. Studies have demonstrated its potent antifungal activity against both plant and human pathogenic fungi. nih.govoaji.net For instance, research has shown its effectiveness against Colletotrichum fulcatum, Fusarium oxysporum, and Rhizoctonia solani (plant pathogens), as well as Curvularia lunata and Microsporum canis (human pathogens). nih.gov The proposed mechanism for its antifungal action involves the disruption of the fungal cell membrane.

The table below summarizes the antifungal activity of this compound against selected fungal strains as reported in a key study.

| Fungal Strain | Type | Efficacy |

| Colletotrichum fulcatum | Plant Pathogen | Highly Effective |

| Fusarium oxysporum | Plant Pathogen | Highly Effective |

| Rhizoctonia solani | Plant Pathogen | Highly Effective |

| Curvularia lunata | Human Pathogen | Highly Effective |

| Microsporum canis | Human Pathogen | Highly Effective |

Beyond its antifungal properties, the unique structure of this compound suggests potential for further research into its physicochemical properties and other biological activities. However, current published research is predominantly centered on its role as a natural antifungal agent.

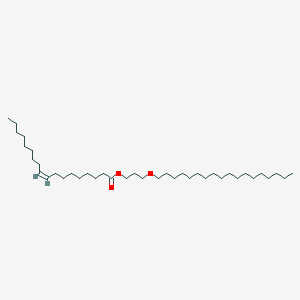

Structure

2D Structure

Properties

CAS No. |

17367-41-8 |

|---|---|

Molecular Formula |

C39H76O3 |

Molecular Weight |

593 g/mol |

IUPAC Name |

3-octadecoxypropyl (Z)-octadec-9-enoate |

InChI |

InChI=1S/C39H76O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-36-41-37-34-38-42-39(40)35-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h18,20H,3-17,19,21-38H2,1-2H3/b20-18- |

InChI Key |

DGJSXVYZCNEXGC-ZZEZOPTASA-N |

SMILES |

CCCCCCCCCCCCCCCCCCOCCCOC(=O)CCCCCCCC=CCCCCCCCC |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCOCCCOC(=O)CCCCCCC/C=C\CCCCCCCC |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOCCCOC(=O)CCCCCCCC=CCCCCCCCC |

Origin of Product |

United States |

Natural Bioprospecting and Isolation Methodologies for Oleic Acid, 3 Octadecyloxy Propyl Ester

Diverse Biological Sources and Ecological Significance

Oleic acid, 3-(octadecyloxy)propyl ester has been discovered through phytochemical analyses of different parts of several plant species. Its presence suggests potential roles in plant physiology and defense, although its full ecological significance is still an area of ongoing research. The isolation of this compound is often achieved through advanced analytical techniques, primarily Gas Chromatography-Mass Spectrometry (GC-MS), which allows for the separation and identification of individual components within a complex plant extract.

The search for novel bioactive compounds has led researchers to investigate a wide array of plant materials, resulting in the identification of this compound in extracts from specific floral and leaf tissues.

Research into the chemical constituents of Lepidagathis cristata, a medicinal herb from the Acanthaceae family, has successfully identified this compound as a major bioactive compound within its inflorescence. esmed.orgjaims.inrjptonline.org Aqueous extracts of the plant's globe-like flower heads were subjected to Gas Chromatography-Mass Spectrometry (GC-MS) for analysis. esmed.orgjaims.in This analytical method confirmed the molecular structure of the compound, revealing it as a significant component of the extract. esmed.orgjaims.inrjptonline.org The presence of this ester in the inflorescence is noteworthy, as these plant parts are traditionally used in folk medicine for various skin affections and burns. esmed.org

Table 1: Identification of this compound in Lepidagathis cristata

| Plant Part | Extraction Method | Analytical Method | Key Finding |

| Inflorescence | Aqueous Extraction | GC-MS | Identification of this compound as a major bioactive compound. esmed.orgjaims.in |

Moringa oleifera, a plant celebrated for its nutritional and medicinal properties, has been found to contain this compound in its leaves. researchgate.netnih.govabjournals.org Various studies employing GC-MS analysis of methanolic and other solvent extracts of Moringa oleifera leaves have consistently listed this ester among the identified phytochemicals. researchgate.netabjournals.org In one such analysis, the compound was one of sixteen distinct components identified, indicating its role as part of the complex lipid profile of the leaf. researchgate.netabjournals.org Another study also confirmed its presence with a relative abundance of 13.26%. nih.gov

Table 2: Identification of this compound in Moringa oleifera

| Plant Part | Extraction Method | Analytical Method | Compound Details |

| Leaves | Solvent Extraction (e.g., Methanol) | GC-MS | Identified as one of several bioactive compounds in the leaf's lipid fraction. researchgate.netabjournals.org |

| Leaves | Not Specified | GC-MS | Relative abundance reported at 13.26%. nih.gov |

The Damask rose, Rosa damascena, is renowned for its essential oil, which is rich in volatile compounds like citronellol, geraniol, and phenylethyl alcohol. mdpi.comnuft.edu.ua The flower extracts also contain a variety of non-volatile substances, including flavonoids, tannins, and glycosides. cir-safety.orgcir-safety.org The fatty acid profile of the fruit seed oil has been determined to be significant, and various esters are present in the flower's absolute and concrete forms. cir-safety.orgcir-safety.orgnih.gov However, based on extensive reviews of the chemical composition of Rosa damascena flower extracts, the specific compound this compound has not been reported as an identified constituent. mdpi.comnuft.edu.uacir-safety.orgcir-safety.orgnih.govresearchgate.netmdpi.comnih.govresearchgate.net

Jasminum auriculatum, a species of jasmine cultivated for its fragrant flowers, yields a product known as "concrete" through solvent extraction. ijcmas.comscentree.co This semi-solid material contains the volatile and non-volatile aromatic principles of the flower. A detailed chemical analysis of the concrete from the Jasminum auriculatum variety CO-1 mullai, utilizing Gas Chromatography-Mass Spectrometry (GC-MS), led to the identification of this compound as one of its major chemical components. ijcmas.com This finding highlights the presence of complex, high-molecular-weight esters alongside the more commonly known volatile compounds responsible for the flower's characteristic scent. ijcmas.comdocumentsdelivered.com

Table 3: Identification of this compound in Jasminum auriculatum

| Plant Product | Extraction Method | Analytical Method | Key Finding |

| Flower Concrete (var. CO-1 mullai) | Solvent Extraction with Hexane (B92381) | GC-MS | Identification of this compound as a major compound. ijcmas.com |

Olive oil, extracted from the fruit of Olea europaea, is primarily composed of triglycerides, which are esters of glycerol (B35011) and fatty acids. nih.gov The dominant fatty acid is oleic acid, making up 55-83% of the total fatty acid content. mdpi.com The remaining portion consists of other fatty acids like palmitic and linoleic acid, as well as a small "unsaponifiable fraction" (1-2%) containing minor components such as squalene, sterols, and tocopherols. nih.govmdpi.com While olive oil is rich in oleic acid and various esters (primarily triglycerides and, to a lesser extent, methyl and ethyl esters), a review of the literature on the minor lipid components of olive oil does not indicate the presence of this compound. nih.govnih.govsemanticscholar.orgresearchgate.net The focus of olive oil analysis is typically on triacylglycerols, free fatty acids, and short-chain alkyl esters as markers of quality and authenticity. researchgate.net

Plant-Derived Isolations and Identifications

Helianthus annuus (Sunflower Seed) Oil Components

Helianthus annuus, the common sunflower, is globally cultivated for its seeds, which are a primary source of edible oil. The chemical composition of sunflower seed oil is well-documented, with a significant focus on its fatty acid profile. The oil is particularly rich in oleic acid and linoleic acid, with their relative concentrations varying depending on the cultivar. Phytochemical analyses of sunflower seeds have identified the presence of tannins, saponins, flavonoids, carbohydrates, steroids, fixed oils, and vitamins. However, based on the available scientific literature, "this compound" has not been reported as a constituent of Helianthus annuus seed oil.

Aerva javanica Aerial Part Extracts

Aerva javanica, a perennial herb, is utilized in traditional medicine in various cultures. Extensive phytochemical investigations of its aerial parts have revealed a diverse array of chemical constituents, including polyphenols, terpenoids, flavonoids, and alkaloids. nih.gov Specific compounds isolated from the plant include isoquercitrin, 5-methylmellein, and various flavonoid glycosides. While the presence of lipids has been noted, the specific compound "this compound" has not been identified in the aerial part extracts of Aerva javanica in the reviewed literature.

Berberis vulgaris Aerial Part Extracts

Berberis vulgaris, commonly known as barberry, is a shrub whose various parts have been used in traditional medicine. The plant is known to contain a wide range of bioactive compounds, including isoquinoline (B145761) alkaloids like berberine, as well as tannins and phenolic compounds. artvin.edu.tr A significant finding has been the identification of "this compound" in the ethanol (B145695) extract of the branches of Berberis vulgaris. artvin.edu.tr

A study utilizing Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of the branch ethanol extract of B. vulgaris from Artvin, Turkey, definitively identified the presence of "this compound". artvin.edu.tr This compound was one of nine components identified in the branch extract. The isolation process involved maceration of the dried aerial parts in ethanol, followed by GC-MS analysis to determine the chemical constituents.

Bioactive Compounds in the Branch Ethanol Extract of Berberis vulgaris artvin.edu.tr

| Compound Name | Percentage (%) |

|---|---|

| Octatriacontyl pentafluoropropionate | 41.406 |

| Erucamide | 27.679 |

| Diisooctyl phthalate | 10.174 |

| 2-Hexadecanol | 4.527 |

| 8-Octadecenal | 4.243 |

| Hexa-t-butyl selenatrisiletane | 3.786 |

| Tetraethyl silicate | 3.982 |

| Hexadecanoic acid ethyl ester | 1.617 |

| This compound | 2.585 |

Chrysanthemum indicum Flower Extracts

Chrysanthemum indicum, a flowering plant from the Asteraceae family, is widely used in traditional medicine, particularly in East Asia. Phytochemical studies of its flower extracts have led to the identification of numerous compounds, including flavonoids, terpenoids, and saponins. saapjournals.org Analysis of the hydroalcoholic flower extract of C. indicum using GC-MS has revealed a multitude of phytocompounds, with a focus on phenolics and flavonoids. jchr.orgjchr.org Despite the comprehensive chemical profiling of Chrysanthemum indicum flower extracts, "this compound" has not been reported as one of its constituents.

Phoenix dactylifera (Date Palm) Seed Extracts

The seeds of the date palm, Phoenix dactylifera, are a by-product of date fruit processing and have been investigated for their chemical composition and potential applications. Date seeds are known to contain carbohydrates, oil, dietary fiber, and protein. nih.gov The oil extracted from date seeds is primarily composed of fatty acids such as oleic, lauric, myristic, linoleic, and palmitic acids. nih.gov While various phenolic compounds and fatty acids have been identified, there is no evidence in the current literature to suggest the presence of "this compound" in Phoenix dactylifera seed extracts.

Chenopodium ambrosioides Extracts

Chenopodium ambrosioides, an herb traditionally used for medicinal purposes, has been the subject of phytochemical analysis to identify its bioactive components. Studies on its aerial parts have revealed the presence of flavonoids, tannins, terpenoids, and terpenes. scirp.org More detailed analyses using techniques like LC-MS/MS have identified organic acids, phenolic acids, and flavonoids such as rutin (B1680289) and hesperidin. nih.gov However, the compound "this compound" has not been detected in the extracts of Chenopodium ambrosioides.

Hibiscus tiliaceus (Waru Leaf) Constituents

Hibiscus tiliaceus, known as the sea hibiscus, is a plant whose leaves are used in traditional medicine. Phytochemical screening of its leaves has indicated the presence of tannins, phlobatannins, saponins, flavonoids, alkaloids, and other classes of compounds. ijpbs.com Further investigations using GC-MS on the methanol (B129727) and petroleum ether extracts of the leaves have identified various constituents, including sterols, amides, and esters. tandfonline.comresearchgate.net Despite these detailed analyses, "this compound" has not been identified as a constituent of Hibiscus tiliaceus leaves.

Fungal and Algal Bioproduction and Identification

Marine environments, rich in microbial diversity, have been a focal point for discovering novel bioactive compounds, including complex lipid esters.

Certain strains of marine microalgae have been identified as producers of this compound. For instance, studies have shown that microalgal strains such as Scenedesmus obliquus can produce a lipid content of up to 8.58% under heterotrophic growth conditions, with this specific ester being a component of the lipid fraction. The presence of this compound in microalgae suggests a potential role in cellular energy storage or defense mechanisms within these organisms.

The fermentation of marine-derived fungi is a common strategy for producing high-value biomolecules. Analysis of the fermentation broth of a marine strain of Penicillium roqueforti has identified a wide array of metabolites. nih.gov The chemical profile includes various compounds involved in the fatty acid pathway, such as saturated and unsaturated free fatty acids, a poly-unsaturated fatty acid methyl ester, and wax-acid esters. elsevier.es Chromatographic studies of P. roqueforti have confirmed the presence of palmitic, stearic, oleic, and linoleic acids, often esterified as acyl-glycerides. scielo.br While the fungus is a known producer of complex lipids like triolein, the specific ester this compound has not been explicitly identified in the published metabolic profiles of its fermentation broth. scielo.br

The red algae Galaxaura oblongata is a macroscopic marine species known to contain a variety of bioactive compounds. mdpi.com Phytochemical screening using GC-MS has revealed a diverse composition, including fatty acids. nih.gov Analysis of the total lipid content of G. oblongata shows it to be approximately 2.5% of the alga's dry weight, from which a biodiesel yield of 2.06% can be obtained. nih.govcsic.es Despite detailed analysis of its chemical constituents, the presence of this compound has not been specifically reported in extracts of Galaxaura oblongata.

Identification in Other Biological Matrices (e.g., Agarwood)

Beyond marine sources, this compound has been identified in terrestrial plants, notably in species that produce agarwood. The compound has been detected in the leaf blades of Aquilaria sinensis. Furthermore, GC-MS metabolomics studies have linked its presence in the muscle tissues of goats that were fed a diet including this plant, indicating its passage through the food chain.

Advanced Extraction and Purification Protocols

The recovery of this compound from biological biomass hinges on the selection of appropriate extraction techniques and solvents. The lipophilic nature of the ester dictates the use of organic solvents and methods optimized for lipid recovery.

Solvent-Based Extraction Optimization (e.g., Soxhlet, ethyl acetate (B1210297), ethanol, hexane)

Solvent-based extraction is the primary method for isolating lipids from dried biomass. The choice of solvent is critical as it directly influences the yield and purity of the extracted compounds.

Soxhlet Extraction: The Soxhlet method is a conventional and widely used semi-continuous technique for extracting lipids from solid materials. gerli.com The process involves repeated washing of the sample with a refluxing organic solvent, typically for several hours. gerli.com While effective, this method is known for being time-consuming and requiring large volumes of solvent. gerli.com

Solvent Comparison: The polarity of the solvent plays a crucial role in extraction efficiency.

Hexane: As a non-polar solvent, hexane is highly effective at dissolving neutral, hydrophobic lipids like esters and triacylglycerides. youtube.com It is often used in Soxhlet extractors for this purpose. gerli.com On an industrial scale, hexane is often preferred because its immiscibility with water simplifies recovery processes. youtube.com However, its low polarity makes it less efficient at extracting more polar lipids and penetrating cellular structures that contain water. youtube.comresearchgate.net

Ethanol: A polar solvent, ethanol is considered "stronger" as it can disrupt cell membranes and extract both polar and non-polar lipids. youtube.com This often leads to higher total lipid yields compared to hexane. semanticscholar.org The downside is that its polarity can also lead to the co-extraction of non-lipid impurities such as sugars and pigments. ocl-journal.org

Ethyl Acetate: This solvent offers a balance in polarity and is considered a "green" alternative to chlorinated solvents and hexane. ocl-journal.org Studies have shown that ethyl acetate can produce significantly higher oil extraction yields (e.g., 25.33%) compared to hexane (e.g., 18.6%). semanticscholar.org It is effective for a broad range of lipids and is recognized for its ability to extract antioxidants. researchgate.net

The optimization of extraction involves balancing solvent strength, extraction time, and the desired purity of the final product. For this compound, a non-polar compound, hexane-based Soxhlet extraction is a standard approach, while methods using ethyl acetate may offer improved yields.

Interactive Data Table: Comparison of Lipid Extraction Solvents

| Solvent | Polarity | Typical Yield Comparison | Advantages | Disadvantages |

|---|---|---|---|---|

| n-Hexane | Non-polar | Baseline | High selectivity for neutral lipids; easy to recover. youtube.com | Lower yield for total lipids; poor penetration of wet cell walls. youtube.comsemanticscholar.org |

| Ethanol | Polar | Higher than hexane semanticscholar.org | Extracts both polar and non-polar lipids; good cell penetration. youtube.com | Co-extracts non-lipid impurities; energy-intensive recovery. youtube.comocl-journal.org |

| Ethyl Acetate | Intermediate | Higher than hexane semanticscholar.org | Good yield for a broad range of lipids; considered a "green" solvent. ocl-journal.org | Can co-extract some non-lipid compounds. |

Environmentally Benign Extraction Techniques

The extraction of lipophilic compounds such as this compound is increasingly moving away from traditional methods that rely on hazardous organic solvents. rsc.org The focus has shifted to "green" extraction technologies that offer high efficiency while minimizing environmental impact. nih.gov These modern approaches are crucial for the sustainable bioprospecting of this compound from sources like Lepidagathis cristata, Moringa oleifera, and various microalgae. nih.gov

Natural Deep Eutectic Solvents (NADES) Compatibility

Natural Deep Eutectic Solvents (NADES) have emerged as promising green alternatives to conventional organic solvents. researchgate.net These solvents are mixtures of natural compounds, such as sugars, amino acids, organic acids (like malic and citric acid), and choline (B1196258) chloride, that form a eutectic mixture with a melting point significantly lower than that of its individual components. mdpi.compeerj.com

The compatibility of NADES for extracting lipid esters is based on their tunable physicochemical properties, including polarity, viscosity, and hydrogen-bonding capabilities. encyclopedia.pubmdpi.com For a non-polar compound like this compound, hydrophobic NADES can be specifically designed. For instance, mixtures based on terpenes (e.g., menthol, thymol) or fatty acids can create a suitable environment for solubilizing and extracting long-chain lipid esters. researchgate.net The mechanism involves the formation of hydrogen bonds between the NADES components, creating a liquid medium that can effectively solvate the target lipid molecules. peerj.com While direct studies on the extraction of this compound using NADES are not extensively documented, the principles of lipid extraction with these green solvents are well-established and applicable. researchgate.netmdpi.com The ability to tailor NADES for specific applications makes them a highly compatible option for the selective extraction of this compound from complex biological matrices. encyclopedia.pub

Other environmentally sound techniques applicable to the extraction of this lipid ester include the use of bio-based solvents like ethanol, ethyl acetate, and 2-methyltetrahydrofuran (B130290) (2-MeTHF), which have shown to be as effective or even more effective than traditional solvents like hexane for lipid recovery from biomass. rsc.orgmdpi.commdpi.com Supercritical fluid extraction with CO2 (SC-CO2) is another established green method that offers high selectivity and yields pure extracts without solvent residue. nih.gov

| Technique | Solvent System/Components | Principle of Operation | Compatibility with Target Compound |

|---|---|---|---|

| NADES Extraction | Hydrogen Bond Acceptors (e.g., Choline Chloride) & Donors (e.g., Sugars, Organic Acids, Terpenes) | Forms a liquid eutectic mixture that solubilizes lipids through tailored polarity and hydrogen bonding. | High; hydrophobic NADES can be designed for optimal solubility of the long-chain ester. |

| Bio-Based Solvent Extraction | Ethanol, Ethyl Acetate, 2-MeTHF, Cyclopentyl methyl ether (CPME) | Utilizes solvents derived from renewable resources that have similar or better solvating power for lipids compared to petrochemical solvents. rsc.orgmdpi.com | High; these solvents are effective for general lipid extraction and are suitable for the non-polar nature of the ester. |

| Supercritical Fluid Extraction (SFE) | Supercritical Carbon Dioxide (SC-CO2), often with a co-solvent like ethanol. nih.gov | Uses CO2 above its critical temperature and pressure, where it has liquid-like density and gas-like viscosity, to effuse through solids and dissolve lipids. | High; offers high selectivity for non-polar lipids and leaves no solvent residue. |

Chromatographic Separation Methodologies

Following extraction, the isolation and purification of this compound from the crude lipid extract require high-resolution chromatographic techniques. The complexity of natural lipidomes, which contain structurally similar molecules, necessitates methods that can effectively separate these components.

Gas Chromatography-Mass Spectrometry (GC-MS) is a primary analytical tool for the identification and quantification of this compound. The ester is sufficiently volatile, or can be derivatized, to be analyzed by GC. The compound is separated from other components of the mixture based on its boiling point and interaction with the stationary phase of the GC column. The mass spectrometer then fragments the eluted molecules, providing a unique mass spectrum that serves as a molecular fingerprint for definitive identification. For instance, the compound was identified in Moringa oleifera leaf extracts using this method.

High-Performance Liquid Chromatography (HPLC) is another powerful technique for the purification of lipid esters. nih.gov For a non-polar compound like this compound, Reverse-Phase HPLC (RP-HPLC) is particularly suitable. In this mode, a non-polar stationary phase (such as C18) is used with a more polar mobile phase. The compound is retained on the column and then eluted by gradually increasing the non-polar character of the mobile phase. This technique can effectively separate the target compound from other esters with different chain lengths or degrees of unsaturation, such as stearic acid, 3-(octadecyloxy)propyl ester.

For separating complex mixtures of similar lipids, Thin-Layer Chromatography (TLC) can be employed as a preliminary purification step or for analytical screening. nih.gov Different solvent systems can be used to achieve separation based on polarity, allowing for the isolation of specific lipid classes before further purification by HPLC or analysis by GC-MS.

| Technique | Stationary Phase | Mobile Phase (Example) | Detection Method | Application Notes |

|---|---|---|---|---|

| GC-MS | Non-polar (e.g., Polysiloxane-based) | Inert carrier gas (e.g., Helium) | Mass Spectrometry (MS) | Primarily used for identification and quantification of the compound in complex mixtures. |

| RP-HPLC | Non-polar (e.g., C18 silica) | Isocratic or gradient elution with solvents like acetonitrile (B52724) and water. | Evaporative Light Scattering Detector (ELSD), MS | Excellent for preparative purification and resolving structurally similar esters based on hydrophobicity. nih.gov |

| TLC | Silica (B1680970) gel | Solvent mixtures of varying polarity (e.g., Hexane/Ethyl Acetate) | Staining reagents (e.g., iodine vapor) | Useful for rapid screening of fractions and preliminary separation of lipid classes. nih.gov |

Sophisticated Analytical Characterization and Quantification of Oleic Acid, 3 Octadecyloxy Propyl Ester

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

GC-MS is a powerful and widely utilized technique for the analysis of volatile and semi-volatile compounds, making it highly suitable for the characterization of long-chain fatty acid esters like "Oleic acid, 3-(octadecyloxy)propyl ester". Its high sensitivity and specificity allow for the confident identification and quantification of this compound in various sample types.

Method Development and Validation for Diverse Biological and Environmental Matrices

The successful application of GC-MS for the analysis of "this compound" hinges on the development and validation of robust analytical methods tailored to specific biological and environmental matrices. These matrices can range from plant extracts and microbial cultures to soil and water samples. nih.govekb.eg

Method development typically involves the optimization of several key parameters to ensure efficient separation and sensitive detection. This includes selecting the appropriate GC column, often a non-polar or medium-polarity column, to achieve good resolution of the target analyte from other matrix components. nih.govresearchgate.net The temperature program of the GC oven is carefully controlled to ensure the compound elutes as a sharp peak, facilitating accurate quantification. ekb.eg Injection parameters, such as the injector temperature and injection mode (e.g., splitless), are also optimized to maximize the transfer of the analyte onto the column while minimizing thermal degradation. unipi.it

For biological samples, which are often complex, a sample preparation step is crucial to remove interfering substances and concentrate the analyte. lipidmaps.orgntnu.no This may involve liquid-liquid extraction, solid-phase extraction (SPE), or derivatization. ekb.egcsic.es Derivatization, such as conversion to more volatile esters (e.g., methyl esters), can improve chromatographic behavior and detection sensitivity, although direct analysis is also possible. csic.eschromatographyonline.com

Method validation is a critical step to ensure the reliability of the analytical data. nih.govresearchgate.netubbcluj.ro This process involves assessing several performance characteristics as outlined in the table below.

Table 1: Key Parameters for GC-MS Method Validation

| Validation Parameter | Description | Typical Acceptance Criteria |

| Specificity/Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. | No significant interfering peaks at the retention time of the analyte. |

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. | Correlation coefficient (r²) > 0.99. |

| Accuracy | The closeness of the test results obtained by the method to the true value. Often assessed by spike-recovery experiments. | Recovery typically within 80-120%. |

| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings from a homogeneous sample. Assessed as repeatability (intra-day) and intermediate precision (inter-day). | Relative standard deviation (RSD) < 15%. |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio (S/N) of ≥ 3. |

| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio (S/N) of ≥ 10. |

| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant changes in results with minor variations in parameters like temperature, flow rate, etc. |

This table is interactive. Click on the headers to sort the data.

Retention Time and Mass Spectral Data Analysis for Compound Identification

The identification of "this compound" by GC-MS is based on two key pieces of information: its retention time and its mass spectrum. csic.es The retention time is the time it takes for the compound to travel through the GC column and reach the detector. Under specific chromatographic conditions, this is a characteristic and reproducible property of the compound. For instance, in some analyses, "this compound" has been reported to have a retention time of approximately 37.31 minutes.

The mass spectrometer provides a unique fragmentation pattern, or mass spectrum, for the compound. As the analyte molecules exit the GC column, they are ionized, typically by electron ionization (EI), which causes them to break apart into characteristic fragment ions. The resulting mass spectrum is a plot of the mass-to-charge ratio (m/z) of these ions versus their relative abundance. This "fingerprint" is then compared to spectral libraries, such as the NIST Mass Spectral Library, for positive identification. nist.govresearchgate.net

The molecular formula of "this compound" is C₃₉H₇₆O₃. The mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight, although this may be of low intensity or absent in some cases. More prominent will be the fragment ions resulting from the cleavage of the ester and ether linkages, as well as the hydrocarbon chains. The analysis of these fragment ions provides crucial information for confirming the structure of the molecule.

Quantification Methodologies Using Internal Standards

For accurate quantification of "this compound" by GC-MS, the use of an internal standard is a common and highly recommended practice. An internal standard is a compound that is chemically similar to the analyte but is not naturally present in the sample. A known amount of the internal standard is added to both the calibration standards and the unknown samples before any sample preparation steps.

The internal standard helps to correct for variations in sample injection volume, extraction efficiency, and instrument response. The quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard. This ratio is then used to determine the concentration of the analyte in the unknown sample by referencing a calibration curve.

For the analysis of fatty acid esters, suitable internal standards are often other fatty acid esters of a different chain length or deuterated analogs of the analyte. For example, heptadecanoic acid (C17:0) has been used as an internal standard in the analysis of other fatty acids. csic.es The choice of internal standard is critical and should be a compound that has similar chromatographic behavior and ionization response to "this compound" but is well-resolved from it and other matrix components.

Other Chromatographic and Spectrometric Approaches

While GC-MS is a primary analytical tool, other techniques can provide complementary information for the characterization of "this compound".

High-Performance Thin-Layer Chromatography (HPTLC) in Phytochemical Profiling

High-Performance Thin-Layer Chromatography (HPTLC) is a valuable technique for the qualitative analysis and screening of phytochemicals in plant extracts. nih.govresearchgate.net It offers several advantages, including simplicity, cost-effectiveness, and the ability to analyze multiple samples simultaneously. mdpi.com In the context of "this compound", HPTLC can be used as a preliminary screening method to detect its presence in complex plant matrices.

The separation in HPTLC is based on the differential partitioning of the components of a mixture between a stationary phase (a thin layer of adsorbent material, such as silica (B1680970) gel, on a glass or aluminum plate) and a mobile phase (a solvent or mixture of solvents). The choice of the mobile phase is critical for achieving good separation. For a non-polar compound like "this compound", a non-polar or moderately polar mobile phase would be appropriate.

After development, the separated compounds appear as spots on the plate. These spots can be visualized under UV light or by spraying with a suitable reagent. The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, can be used for preliminary identification by comparing it to that of a standard. Densitometric scanning of the plates can also provide semi-quantitative information.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Structural Confirmation

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for the identification of functional groups present in a molecule. rsc.orgnih.gov It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds. An FT-IR spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹).

For "this compound", the FT-IR spectrum would exhibit characteristic absorption bands confirming its structure. The presence of the ester functional group would be indicated by a strong absorption band around 1735-1750 cm⁻¹ due to the C=O stretching vibration. researchgate.net The C-O stretching vibrations of the ester and ether linkages would appear in the region of 1000-1300 cm⁻¹. The long hydrocarbon chains would be characterized by strong C-H stretching vibrations around 2850-2960 cm⁻¹ and C-H bending vibrations around 1375-1465 cm⁻¹. The presence of the cis C=C double bond in the oleic acid moiety would give rise to a C=C stretching vibration around 1650 cm⁻¹ and a =C-H stretching vibration just above 3000 cm⁻¹. researchgate.net

Table 2: Expected FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C-H (alkane) | Stretching | 2850-2960 |

| C=O (ester) | Stretching | 1735-1750 |

| C-O (ester, ether) | Stretching | 1000-1300 |

| C=C (alkene) | Stretching | ~1650 |

| =C-H (alkene) | Stretching | >3000 |

This table is interactive. Click on the headers to sort the data.

By analyzing the presence and position of these characteristic absorption bands, FT-IR spectroscopy can provide strong evidence for the structural confirmation of "this compound".

Energy Dispersive X-ray (EDX) Analysis for Elemental Composition

Energy Dispersive X-ray (EDX) analysis, also known as EDS or EDAX, is a powerful technique for elemental analysis and chemical characterization of a sample. It is a non-destructive method that, when coupled with a scanning electron microscope (SEM) or transmission electron microscope (TEM), allows for the identification of the elemental composition of a specimen. The technique relies on the interaction of an electron beam with the atoms of the sample, which results in the emission of characteristic X-rays. Each element emits X-rays at a unique energy, allowing for the qualitative and quantitative determination of the elements present.

However, in the specific research context of a purely organic compound such as "this compound," which is composed solely of carbon (C), hydrogen (H), and oxygen (O), the applicability of EDX analysis is limited and generally considered not suitable. EDX is most effective in the detection of elements with higher atomic numbers, typically from sodium (Na) upwards in the periodic table. While modern EDX detectors can identify lighter elements, the analysis of carbon, hydrogen, and oxygen in an organic matrix is not a standard or practical application of this technique. The primary reasons for this inapplicability are:

Low Energy X-rays: The characteristic X-rays emitted by light elements like carbon and oxygen have very low energies, making them difficult to detect accurately and efficiently.

Lack of Chemical Bonding Information: EDX provides information about the elemental composition but does not yield data on how these elements are chemically bonded together. For an organic compound, understanding the molecular structure is paramount, which is a capability that EDX lacks.

Matrix Effects: The surrounding matrix of other light elements can interfere with the detection and quantification of the elements of interest.

Therefore, for the elemental and structural characterization of "this compound," other analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy are the methods of choice.

Methodological Advancements in Trace Analysis

The accurate quantification of "this compound" at trace levels, particularly in complex matrices such as biological tissues, plant extracts, or food products, presents significant analytical challenges. These challenges include potential interferences from other lipids and matrix components, as well as the inherent low concentrations of the analyte. Recent methodological advancements in analytical chemistry have provided powerful tools to overcome these obstacles, enhancing sensitivity, selectivity, and resolution.

Gas Chromatography-Mass Spectrometry (GC-MS) Based Approaches:

Gas chromatography coupled with mass spectrometry remains a cornerstone for the analysis of volatile and semi-volatile compounds like long-chain esters. However, direct analysis of "this compound" can be challenging due to its high molecular weight and relatively low volatility. Methodological advancements in this area focus on:

Advanced Derivatization Techniques: To improve the volatility and ionization efficiency of the target compound, various derivatization strategies are employed. The ester can be transesterified to form fatty acid methyl esters (FAMEs), which are more amenable to GC analysis. While this is a common approach, it results in the loss of information about the original ester structure. For the intact analysis of the ester, silylation reagents can be used to derivatize any functional groups and enhance thermal stability.

High-Resolution Mass Spectrometry (HRMS): The coupling of GC with high-resolution mass spectrometers, such as time-of-flight (TOF) or Orbitrap analyzers, allows for the determination of the accurate mass of the molecular ion and its fragment ions. This high mass accuracy significantly improves the confidence in compound identification and allows for the differentiation of the target analyte from isobaric interferences in complex samples.

Multidimensional Gas Chromatography (GCxGC): Comprehensive two-dimensional gas chromatography (GCxGC) offers a substantial increase in peak capacity and resolving power compared to conventional one-dimensional GC. In GCxGC, the effluent from the first column is subjected to a second, shorter column with a different stationary phase. This orthogonal separation mechanism allows for the resolution of compounds that co-elute in the first dimension, providing a highly detailed chemical fingerprint of the sample and enabling the detection of trace components in highly complex matrices.

Liquid Chromatography-Mass Spectrometry (LC-MS) Based Approaches:

Liquid chromatography is particularly well-suited for the analysis of large and non-volatile molecules like "this compound." Advancements in LC-MS for trace analysis include:

Ultra-High-Performance Liquid Chromatography (UHPLC): The use of UHPLC systems with sub-2 µm particle columns provides significantly higher resolution, faster analysis times, and improved sensitivity compared to traditional HPLC. This allows for better separation of the target ester from other structurally similar lipids.

Hyphenation with High-Resolution Mass Spectrometry (HRMS): Similar to GC-HRMS, the combination of UHPLC with high-resolution mass analyzers (e.g., Q-TOF, Orbitrap) is a powerful tool for the unambiguous identification and quantification of "this compound" at trace levels. The accurate mass data helps in formula determination and reduces the likelihood of false positives.

Two-Dimensional Liquid Chromatography (2D-LC): Comprehensive 2D-LC (LCxLC) has emerged as a powerful technique for the analysis of extremely complex samples. By employing two different and orthogonal separation mechanisms (e.g., normal-phase and reversed-phase), 2D-LC can significantly enhance the separation of lipids. This approach is particularly beneficial for isolating the target ester from a myriad of other lipid species present in biological extracts.

The table below summarizes some of the advanced analytical techniques used for the trace analysis of long-chain fatty acid esters.

| Analytical Technique | Principle | Advantages for Trace Analysis of this compound |

| GC-HRMS | Separation by gas chromatography followed by high-resolution mass analysis. | Provides high mass accuracy for confident identification and differentiation from isobaric interferences. |

| GCxGC-MS | Comprehensive two-dimensional gas chromatography for enhanced separation. | Offers superior resolving power for complex matrices, enabling detection of trace components. |

| UHPLC-HRMS | Ultra-high-performance liquid chromatography for high-resolution separation coupled with HRMS. | Ideal for non-volatile compounds, providing excellent sensitivity, selectivity, and accurate mass for identification. |

| 2D-LC (LCxLC)-MS | Comprehensive two-dimensional liquid chromatography for maximum separation power. | Provides exceptional peak capacity for the analysis of extremely complex lipidomes, isolating the target analyte effectively. |

These methodological advancements, often used in combination, provide researchers with the necessary tools for the reliable and sensitive quantification of "this compound" in a variety of challenging sample matrices.

Investigating the Biological Activities and Molecular Underpinnings of Oleic Acid, 3 Octadecyloxy Propyl Ester in Vitro and in Silico Investigations

Antimicrobial Efficacy and Mechanistic Elucidation

Recent studies have highlighted the potent antimicrobial capabilities of Oleic acid, 3-(octadecyloxy)propyl ester, a compound that has shown significant promise in both agricultural and potential clinical applications. Its efficacy spans a wide range of pathogenic fungi and bacteria, suggesting a robust mechanism of action that warrants in-depth investigation.

Comprehensive Antifungal Spectrum and Potency

This compound has been identified as a highly effective antifungal agent, demonstrating considerable activity against a variety of plant and human pathogenic fungi. nih.govresearchgate.net

The compound has shown remarkable inhibitory effects against several economically important plant pathogenic fungi. nih.gov In vitro studies have confirmed its high efficacy against Colletotrichum fulcatum, the causative agent of red rot in sugarcane; Fusarium oxysporum, a notorious soil-borne pathogen affecting a wide range of crops; and Rhizoctonia solani, a versatile pathogen with a broad host range. nih.gov

In addition to its impact on plant pathogens, this compound has also demonstrated significant activity against human fungal strains. nih.gov Notably, it has been found to be highly effective against Curvularia lunata, an opportunistic pathogen that can cause infections in immunocompromised individuals, and Microsporum canis, a common cause of dermatophytosis in humans and animals. nih.gov While research on an extract containing the compound suggests potential activity against Candida albicans, further studies are needed to conclusively determine the efficacy of the pure compound against this common human pathogen.

While direct comparative studies of this compound with its structural analogs are limited, the broader context of fatty acid derivatives provides valuable insights. Research indicates that modifications to the carboxyl group of fatty acids, such as esterification, can significantly influence their antimicrobial activities. For instance, the methyl and ethyl esters of various fatty acids have shown different levels of effectiveness against a range of microbes. nih.gov The presence of the long 3-(octadecyloxy)propyl ester group in the target compound likely plays a crucial role in its specific antifungal potency, distinguishing it from simpler oleic acid esters.

Antifungal Spectrum of this compound

| Fungal Species | Pathogenicity | Efficacy |

|---|---|---|

| Colletotrichum fulcatum | Plant Pathogen | Highly Effective nih.gov |

| Fusarium oxysporum | Plant Pathogen | Highly Effective nih.gov |

| Rhizoctonia solani | Plant Pathogen | Highly Effective nih.gov |

| Curvularia lunata | Human Pathogen | Highly Effective nih.gov |

| Microsporum canis | Human Pathogen | Highly Effective nih.gov |

| Candida albicans | Human Pathogen | Data inconclusive for pure compound |

Antibacterial Properties Against Diverse Bacterial Species

The antibacterial potential of this compound has also been a subject of investigation. An extract containing this compound has demonstrated activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus faecalis, while showing only slight action against the Gram-negative bacterium Escherichia coli. researchgate.net However, comprehensive data on the in vitro efficacy of the pure compound against a wider range of bacterial species, including Salmonella typhi and Pseudomonas aeruginosa, is not yet available. It is known that fatty acids and their esters generally exhibit greater potency against Gram-positive bacteria compared to Gram-negative bacteria. scielo.br

Cellular and Molecular Mechanisms of Antimicrobial Action

The precise molecular mechanisms underlying the antimicrobial action of this compound are still under investigation. However, it is widely accepted that fatty acids and their derivatives primarily exert their effects by disrupting the cell membranes of microorganisms. researchgate.net The amphiphilic nature of these molecules allows them to integrate into the lipid bilayer, leading to alterations in membrane fluidity and permeability, which can ultimately result in cell lysis. rsc.org

The presence of the long octadecyloxy chain in this compound is hypothesized to enhance its interaction with the fungal and bacterial cell membranes. This extended lipophilic tail could facilitate a more profound insertion into the lipid bilayer, thereby increasing the compound's disruptive capacity and contributing to its potent antimicrobial efficacy. Further in silico and experimental studies are required to fully elucidate the specific molecular interactions and the precise role of the octadecyloxy moiety in the observed biological activities.

Anti-Inflammatory Modulatory Effects

Scientific investigation into the specific anti-inflammatory properties of this compound is still in its nascent stages. While this compound has been identified in plants with traditional anti-inflammatory uses, direct in vitro studies on the ester itself are limited in publicly available research. However, the biological activities of its constituent molecule, oleic acid, and the extracts from plants in which the ester is found, provide a foundational understanding of its potential modulatory effects on inflammation.

In Vitro Models of Inflammation (e.g., LPS-induced inflammation models)

There is a lack of specific studies investigating the effects of this compound in lipopolysaccharide (LPS)-induced in vitro models of inflammation. LPS, a component of the outer membrane of Gram-negative bacteria, is commonly used to stimulate an inflammatory response in cell cultures, particularly in macrophage cell lines like RAW 264.7.

Research on the parent compound, oleic acid, has demonstrated its ability to modulate LPS-induced inflammation. For instance, studies have shown that oleic acid can attenuate the inflammatory response in murine RAW264.7 macrophages stimulated with LPS. Furthermore, research on extracts from Lepidagathis cristata, the plant from which this compound was first isolated, has shown anti-inflammatory potential. Polyherbal silver nanoparticles synthesized using Lepidagathis cristata significantly reduced pro-inflammatory cytokines in LPS-stimulated RAW 264.7 macrophage cells. horizonepublishing.com

Interaction with Inflammatory Mediators and Pathways (e.g., TNF-α, NF-κB, lipid metabolism regulators)

Direct evidence of the interaction of this compound with key inflammatory mediators and pathways such as Tumor Necrosis Factor-alpha (TNF-α) and Nuclear Factor-kappa B (NF-κB) has not been detailed in available scientific literature.

However, the anti-inflammatory mechanisms of its parent compound, oleic acid, are better understood. Oleic acid has been shown to reverse the inhibitory effect of the pro-inflammatory cytokine TNF-α on insulin (B600854) production in vitro. nih.gov The NF-κB signaling pathway, a critical regulator of the inflammatory response, is also influenced by oleic acid. Some studies suggest that oleic acid can inhibit the activation of NF-κB, thereby reducing the expression of downstream inflammatory genes. mdpi-res.com Conversely, other research indicates that chronic exposure to oleic acid might induce a greater NF-κB activated inflammatory response in adipocytes.

In terms of lipid metabolism regulators, oleic acid is known to influence their expression and activity. It can impact the expression of genes involved in fatty acid transport and metabolism.

Extracts of Lepidagathis cristata have also been investigated for their effects on inflammatory mediators. Studies on polyherbal formulations containing this plant have demonstrated a reduction in TNF-α levels. horizonepublishing.com

| Compound/Extract | Model System | Key Findings |

| Oleic acid | INS-1 (rat pancreatic beta cell line) | Reversed TNF-α-induced inhibition of insulin production. nih.gov |

| Oleic acid | Various cell lines | Modulates NF-κB signaling pathway. mdpi-res.com |

| Lepidagathis cristata Extract (in polyherbal formulation) | RAW 264.7 macrophages | Reduced levels of the pro-inflammatory cytokine TNF-α. horizonepublishing.com |

Antioxidant Capacities and Scavenging Mechanisms

The antioxidant properties of this compound have not been directly assessed in dedicated studies. However, insights can be drawn from research on oleic acid and the plant species in which the ester is found.

In Vitro Free Radical Scavenging Assays (e.g., DPPH assay)

There are no specific reports on the free radical scavenging activity of this compound using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay or other standard in vitro antioxidant assays.

The parent fatty acid, oleic acid, is a major component of many natural oils that have been evaluated for their antioxidant capacity. Almond oil, which is rich in oleic acid, has demonstrated significant DPPH radical scavenging activity. researchgate.net This suggests that the oleic acid moiety within the ester could contribute to antioxidant effects.

Furthermore, extracts from Lepidagathis species have shown potent antioxidant activity in DPPH assays. horizonepublishing.comtandfonline.com This indicates the presence of compounds with free-radical scavenging capabilities within the plant, which could include this compound.

| Substance | Assay | Observed Activity |

| Almond Oil (high in oleic acid) | DPPH | Significant radical scavenging activity. researchgate.net |

| Lepidagathis species extracts | DPPH | Strong antioxidant and radical scavenging potential. horizonepublishing.comtandfonline.com |

Theoretical and Computational Analysis of Antioxidant Activity (In Silico Studies, e.g., molecular docking with relevant receptors like CP450, NO receptor)

Currently, there is a lack of in silico studies, such as molecular docking, specifically investigating the antioxidant activity of this compound and its interaction with receptors like Cytochrome P450 (CP450) or the Nitric Oxide (NO) receptor.

However, molecular docking studies have been performed on its parent compound, oleic acid. For instance, oleic acid has been docked with Caspase-8, a protein involved in apoptosis, which can be linked to cellular stress responses. researchgate.net Such computational approaches could be valuable in predicting the potential interactions and antioxidant mechanisms of this compound in the future.

Cellular and Biochemical Interactions (excluding direct clinical human data)

Specific data on the cellular and biochemical interactions of this compound are not available in the current body of scientific literature. Research has primarily focused on its isolation and antifungal properties.

The broader context of its constituent parts suggests potential areas of interaction. Oleic acid is known to be incorporated into cellular membranes, influencing their fluidity and the function of membrane-bound proteins. It also serves as a precursor for the synthesis of other bioactive lipids and can modulate various signaling pathways within the cell.

Given that this compound is a lipid ester, it would likely be metabolized by cellular lipases, releasing oleic acid and 3-(octadecyloxy)propanol. The subsequent metabolic fate and cellular effects would then be influenced by these breakdown products. Further research is necessary to elucidate the specific cellular uptake, metabolism, and downstream biochemical effects of the intact ester.

Influence on Lipid Metabolism and Cellular Homeostasis

The biological influence of this compound is intrinsically linked to its constituent parts: oleic acid and an alkyl ether glycerol (B35011) backbone. As a complex lipid, its primary effects on lipid metabolism and cellular homeostasis are anticipated to occur following enzymatic cleavage into these components. The oleic acid moiety, a ubiquitous monounsaturated fatty acid, is known to play a significant role in various metabolic processes.

In vitro studies using hepatocytes have demonstrated that oleic acid administration can significantly alter the cellular lipid profile. It is involved in the regulation of lipogenesis and lipid secretion. nih.gov A lipidomics analysis revealed that exposure of hepatocytes to oleic acid led to decreased levels of certain lipid classes, such as lysophosphatidylcholine (B164491) (LPC), phosphatidylglycerol (PG), and ceramides (B1148491) (Cer), while increasing others, including diglycerides (DG), triglycerides (TG), and acyl carnitines (AcCa). nih.gov These findings underscore oleic acid's role in modulating hepatic lipid pathways, which can contribute to ameliorating dyslipidemia. nih.gov

Furthermore, oleic acid is crucial for maintaining the homeostasis of the intestinal epithelium. Research in this area suggests that oleic acid's role in the gut is vital for preventing processes that could lead to colorectal carcinogenesis. In intestinal epithelial cells, oleic acid is readily incorporated into triglycerides, a key process in dietary fat absorption and metabolism. nih.gov The ester, this compound, being a highly lipophilic molecule, would likely be processed by intestinal and cellular lipases, releasing oleic acid to participate in these homeostatic and metabolic functions. Its structure may facilitate efficient transport across cell membranes and incorporation into cellular lipid stores.

Table 1: Influence of Oleic Acid on Lipid Metabolite Levels in Hepatocytes

| Lipid Class | Observed Effect of Oleic Acid Administration |

|---|---|

| Lysophosphatidylcholine (LPC) | Decreased nih.gov |

| Phosphatidylglycerol (PG) | Decreased nih.gov |

| Ceramides (Cer) | Decreased nih.gov |

| Diglyceride (DG) | Increased nih.gov |

| Triglyceride (TG) | Increased nih.govnih.gov |

| Acyl carnitine (AcCa) | Increased nih.gov |

Modulation of Cellular Signaling Pathways

While direct studies on this compound are limited, the biological activity of its core component, oleic acid, provides significant insight into its potential to modulate cellular signaling. Oleic acid has been identified as a potent modulator of key signaling pathways, particularly in the context of cancer biology.

A significant body of research has focused on the effect of oleic acid on the Her-2/neu (also known as erbB-2) oncogene, which is frequently overexpressed in certain types of breast cancer. nih.gov In vitro studies have conclusively shown that oleic acid can suppress the expression of the Her-2/neu oncogene in breast cancer cell lines that exhibit Her-2/neu amplification. nih.gov This suppressive action has profound therapeutic implications, as it has been observed to synergistically enhance the growth-inhibitory effects of trastuzumab (Herceptin), a monoclonal antibody therapy targeting the Her-2/neu receptor. nih.govresearchgate.net The mechanism underlying this synergy involves the promotion of apoptotic cell death, which is evidenced by increased DNA fragmentation and caspase-3-dependent cleavage of poly-ADP ribose polymerase (PARP). nih.govresearchgate.net

The relevance of the ester, this compound, in this context lies in its potential role as a delivery vehicle for oleic acid. For oleic acid to exert its effects on intracellular signaling cascades like the Her-2/neu pathway, it must first cross the cell membrane. The ester's pronounced lipophilicity could enhance its cellular uptake and accumulation within lipid droplets, which can act as intracellular reservoirs. Subsequent hydrolysis of the ester by intracellular lipases would lead to a sustained release of oleic acid, allowing it to modulate target pathways over time.

Table 2: Effects of Oleic Acid on Her-2/neu Overexpressing Breast Cancer Cells

| Cell Lines | Treatment | Key Finding |

|---|---|---|

| BT-474, SKBr-3 | Oleic Acid (OA) | Marked suppression of Her-2/neu oncogene expression. nih.gov |

| BT-474, SKBr-3 | OA combined with Trastuzumab | Strong synergistic enhancement of cancer cell growth inhibition. nih.gov |

| BT-474 | OA combined with Trastuzumab | Significant promotion of apoptosis via DNA fragmentation and PARP cleavage. nih.govresearchgate.net |

Interactions with Enzyme Systems

The interaction of this compound with enzyme systems is likely dictated by its structure as a fatty acid ester. While the intact ester may have limited direct inhibitory activity on certain enzymes due to its steric bulk, its hydrolysis product, oleic acid, has been investigated for its effects on key metabolic enzymes, particularly those involved in carbohydrate digestion.

Research has shown that unsaturated fatty acids, including oleic acid, possess inhibitory activity against α-glucosidase. scialert.net This enzyme, located in the brush border of the small intestine, is responsible for breaking down disaccharides into absorbable monosaccharides. Inhibition of α-glucosidase can slow down carbohydrate absorption and consequently lower postprandial blood glucose levels. For instance, extracts from the endophytic fungus Colletotrichum sp. TSC13, which were found to contain oleic, linoleic, and linolenic acids, demonstrated potent α-glucosidase inhibitory activity. scialert.net The level of inhibition was directly correlated with the concentration of these unsaturated fatty acids. scialert.net

Similarly, various natural extracts rich in bioactive compounds have shown inhibitory potential against α-amylase, an enzyme that initiates starch digestion. mdpi.com Although direct data for this compound is not available, a plausible mechanism of action would involve its hydrolysis by digestive esterases. This would release oleic acid, which could then locally inhibit α-glucosidase and potentially α-amylase within the gastrointestinal tract. The intact ester is unlikely to be an effective inhibitor itself, as the active sites of these enzymes are typically adapted for smaller carbohydrate substrates, not large lipid molecules.

Table 3: Inhibitory Activity of Oleic Acid and Related Compounds on Digestive Enzymes

| Enzyme | Source/Inhibitor | Observed Inhibitory Effect |

|---|---|---|

| α-Glucosidase | Mycelium extracts from Colletotrichum sp. TSC13 (containing oleic acid) | Inhibition ranged from 43.9% to 88.6% at 10 μg/mL, correlating with unsaturated fatty acid content. scialert.net |

| α-Amylase | Extracts from Prunus domestica fruit | Demonstrated inhibitory activity with IC₅₀ values from 2.63 to 61.53 mg/mL. mdpi.com |

| α-Glucosidase | Extracts from Prunus domestica fruit | Demonstrated inhibitory activity with IC₅₀ values from 0.19 to 24.07 mg/mL. mdpi.com |

Advanced Applications and Research Prospects for Oleic Acid, 3 Octadecyloxy Propyl Ester

Biotechnological Innovations in Agriculture

In the agricultural sector, the search for effective and environmentally benign solutions for crop protection is a priority. Oleic acid, 3-(octadecyloxy)propyl ester has been identified as a promising candidate due to its inherent biological activity, offering a natural alternative to synthetic pesticides.

Research has demonstrated that this compound possesses significant antifungal properties. nih.gov The compound, isolated from Lepidagathis cristata, has shown high efficacy against several economically important plant pathogenic fungi. nih.govoaji.net Its mechanism of action is believed to involve the disruption of fungal membrane integrity through hydrophobic interactions.

Studies have validated its broad-spectrum activity, inhibiting the growth of fungi such as Colletotrichum fulcatum, Fusarium oxysporum, and Rhizoctonia solani. nih.govoaji.net The effectiveness of this plant-derived compound highlights its potential for development into herbal or eco-friendly antifungal formulations, reducing reliance on synthetic chemicals in agriculture. researchgate.netnih.gov Comparative studies have indicated that its antifungal activity can be superior to some conventional synthetic fungicides.

Table 1: Antifungal Activity of this compound Against Plant Pathogens

| Fungal Species | Efficacy | Source |

| Colletotrichum fulcatum | Highly Effective | nih.gov |

| Fusarium oxysporum | Highly Effective | nih.gov |

| Rhizoctonia solani | Highly Effective | nih.gov |

The use of naturally derived compounds like this compound is a cornerstone of sustainable crop protection. Its identity as a secondary metabolite from a plant suggests a role in natural defense mechanisms, which can be harnessed for agricultural purposes. researchgate.net The development of biopesticides from such compounds aligns with the growing demand for sustainable farming practices.

While direct phytotoxicity studies on the isolated this compound are not extensively detailed, research on related formulations provides initial insights. For example, a study on blends of a microbial glycolipid biosurfactant with vegetable oils, including oleic acid, assessed phytotoxicity using cucumber (Cucumis anguria) seeds. researchgate.net Such studies are crucial for ensuring that a potential biopesticide does not harm the crops it is meant to protect. The biodegradability of oleochemicals suggests a lower environmental persistence compared to many synthetic pesticides. mdpi.com

Role in Novel Material Science Formulations

The distinct molecular structure of this compound, characterized by long hydrocarbon chains, makes it a valuable component in material science. Its properties are being explored for the creation of specialized emulsions and advanced oleochemicals.

Long-chain fatty acid esters are integral to the formulation of emulsions and nanoemulsions, which are stable dispersions of oil and water. researchgate.net These systems are used to encapsulate and deliver hydrophobic compounds. Research into nanoemulsions using oleic acid as the dispersed phase demonstrates the utility of this fatty acid in creating stable, nano-sized droplets. researchgate.net

Although not yet specifically documented for this compound, the principles of nano-encapsulation are highly relevant. Derivatives of oleic acid have been successfully encapsulated in polymeric nanoparticles using techniques like single-emulsion solvent evaporation to improve stability and bioavailability. mdpi.com The long, lipophilic structure of this compound makes it an excellent candidate for incorporation into the oil phase of such nanoformulations, potentially acting as a carrier or a functional ingredient itself. researchgate.net

Table 2: Applications of Oleic Acid and its Esters in Formulations

| Formulation Type | Principle of Use | Potential Application | Source |

| Nanoemulsions | Forms the dispersed oil phase, stabilized by surfactants. | Carrier for hydrophobic active compounds. | researchgate.net |

| Polymeric Nanoparticles | Encapsulated within a polymer matrix to enhance stability. | Controlled release and improved delivery of bioactive agents. | mdpi.com |

Oleochemicals, which are derived from natural fats and oils, have a wide range of industrial applications. emeryoleo.com Oleic acid and its esters are particularly valued in formulations for lubricants and drilling fluids due to their ability to form stable, high-density oil films on surfaces. preprints.orgmdpi.com

In the context of drilling fluids, oleic acid derivatives serve as lubricants, reducing friction and torque. preprints.orgresearchgate.net The esterification of oleic acid is a common strategy to enhance its stability and performance, especially under the high-temperature conditions found in deep drilling operations. mdpi.com The long hydrocarbon chains of this compound would theoretically contribute to forming a robust lubricating film, a critical property for high-performance drilling fluids. preprints.org This positions the compound as a potential high-value additive in the oleochemical industry, contributing to more efficient and potentially more environmentally friendly industrial fluids. mdpi.compreprints.org

Environmental Occurrence and Biodegradation Studies of Oleic Acid, 3 Octadecyloxy Propyl Ester

Detection in Environmental Compartments

Limited studies have specifically monitored the presence of Oleic acid, 3-(octadecyloxy)propyl ester in various environmental matrices. However, a notable study focusing on water pollutants in the El-Mahmoudia agricultural irrigation stream in the El-Beheira Governorate, Egypt, identified this compound through gas chromatography-mass spectrometry (GC-MS) analysis. This detection suggests that the compound may enter aquatic environments, potentially through agricultural runoff or other anthropogenic activities. The study did not, however, quantify the concentration of the detected ester.

Below is a table summarizing the known environmental occurrence of this compound.

| Environmental Compartment | Location | Detection Method | Concentration |

| Agricultural Irrigation Stream | El-Mahmoudia, El-Beheira Governorate, Egypt | GC-MS | Detected, but not quantified |

Pathways of Environmental Degradation

The environmental persistence of this compound is determined by its susceptibility to both biological and non-biological degradation processes. As a long-chain wax ester, its degradation is expected to be influenced by its chemical structure, which includes an ester linkage and an ether linkage.

Wax esters, which are esters of long-chain fatty acids and long-chain alcohols, are known to be biodegradable by a variety of microorganisms. Bacteria from genera such as Pseudomonas, Alcaligenes, Micrococcus, Nocardia, Corynebacterium, Arthrobacter, Bacillus, and Rhodococcus have been identified as capable of degrading waxy materials. These microorganisms produce enzymes, primarily lipases and esterases, that can hydrolyze the ester bond.

The enzymatic degradation of wax esters typically involves the cleavage of the ester linkage, releasing the constituent fatty acid and alcohol. Lipases, in particular, are known to catalyze the hydrolysis of long-chain esters. The equilibrium of this reaction can be influenced by environmental conditions such as pH. For instance, studies on the synthesis and hydrolysis of wax esters by various lipases have shown that the equilibrium often favors ester formation at neutral pH in aqueous solutions. However, in an environmental context where the products of hydrolysis (fatty acid and alcohol) are further metabolized, the degradation of the ester would be driven forward.

Following the initial hydrolysis of this compound, the resulting oleic acid and 3-(octadecyloxy)propan-1-ol would be susceptible to further microbial degradation. Oleic acid, a common fatty acid, can be readily metabolized by a wide range of microorganisms through β-oxidation. The degradation of the ether-containing alcohol, 3-(octadecyloxy)propan-1-ol, would likely proceed through pathways known for the degradation of alkyl ethers, which can involve oxidative cleavage of the ether bond.

The table below summarizes the expected enzymatic biotransformation of this compound based on studies of similar compounds.

| Enzyme Class | Action on this compound | Expected Products |

| Lipases/Esterases | Hydrolysis of the ester bond | Oleic acid and 3-(octadecyloxy)propan-1-ol |

In addition to biological processes, abiotic mechanisms can contribute to the environmental degradation of this compound. The primary abiotic degradation pathways for esters in the environment are hydrolysis and photolysis.

Hydrolysis: The ester linkage in this compound can undergo abiotic hydrolysis, although this process is generally slow for long-chain esters under neutral pH conditions in the environment. The rate of hydrolysis can be influenced by pH, with faster rates typically observed under acidic or alkaline conditions. The ether linkage is generally more resistant to abiotic hydrolysis under typical environmental conditions.

Photolysis: While direct photolysis of long-chain alkyl esters is not considered a major degradation pathway, indirect photolysis, mediated by photosensitizing substances present in natural waters (e.g., dissolved organic matter), could potentially contribute to the degradation of this compound.

The environmental fate of this compound will also be governed by its physical and chemical properties. As a large, hydrophobic molecule, it is expected to have low water solubility and a high octanol-water partition coefficient (Kow). Consequently, if released into an aquatic environment, it would likely partition to sediment and suspended organic matter. In soil environments, its mobility would be limited due to strong adsorption to soil organic matter. This partitioning behavior would reduce its bioavailability for microbial degradation but also limit its transport in the aqueous phase.

The table below summarizes the potential abiotic degradation mechanisms and environmental fate of this compound.

| Degradation Mechanism | Description | Environmental Fate |

| Hydrolysis | Cleavage of the ester bond by reaction with water. Rate is pH-dependent. | Likely a slow process under typical environmental pH. |

| Photolysis | Degradation by light, potentially through indirect mechanisms. | Contribution to overall degradation is likely minor. |

| Sorption | Partitioning to organic matter in soil and sediment. | Low mobility in water, accumulation in soil and sediment. |

Concluding Remarks and Future Research Imperatives for Oleic Acid, 3 Octadecyloxy Propyl Ester

Current Gaps in Knowledge and Unanswered Questions in Oleic Acid, 3-(octadecyloxy)propyl Ester Research

Despite initial findings, our knowledge of this compound remains nascent. Several key areas require further exploration to fully understand its biological and chemical significance.

The primary proposed mechanism for the antifungal action of fatty acids involves insertion into the fungal lipid bilayer, which compromises membrane integrity and leads to cytoplasmic disintegration. nih.govnih.gov However, the specific molecular interactions of a large, complex molecule like this compound with fungal membranes are unknown. Furthermore, the complete biosynthetic pathway of this compound in plants has not been elucidated. While the general pathways for producing very-long-chain fatty acids (VLCFAs) and their derivatives (like wax esters) are understood to be crucial for forming protective cuticular layers, the specific enzymes that catalyze the formation of the 3-(octadecyloxy)propyl moiety and its subsequent esterification with oleic acid are yet to be identified. nih.govmdpi.comoup.comfrontiersin.org

The precise physiological role of this compound within its source organisms is another significant unknown. As a component of plant waxes, it likely contributes to defense against pathogens and environmental stressors like water loss, but its specific contribution relative to other cuticular lipids has not been determined. mdpi.compublish.csiro.au Additionally, there is potential for synergistic bioactivity, where its antifungal effects could be enhanced by other natural products present in the source plant, a phenomenon observed with other lipids but uninvestigated for this specific ester. mdpi.comfrontiersin.org

| Area of Uncertainty | Key Unanswered Questions | Potential Impact of Research |

| Mechanism of Action | - What are the specific molecular targets in the fungal cell membrane? - Does it inhibit any crucial fungal enzymes? - How does the ether linkage and long alkyl chain contribute to its specific activity? | - Development of more effective and targeted antifungal agents. - Understanding of fungal membrane biophysics. |

| Biosynthesis | - Which specific elongase, reductase, and acyltransferase enzymes are involved in its synthesis? - How is the production of this ester regulated within the plant? | - Potential for metabolic engineering in plants or microbes for sustainable production. - Deeper understanding of plant lipid metabolism. nih.gov |

| Physiological Role | - What is its quantitative contribution to the plant's cuticular barrier and defense against phytopathogens? publish.csiro.au - Does its production increase in response to specific biotic or abiotic stresses? | - Insights into plant adaptation and defense mechanisms. - Potential for breeding or engineering crops with enhanced resilience. |

| Synergistic Effects | - Does it act synergistically with other phytochemicals from its source plant to enhance antifungal activity? mdpi.com | - Discovery of potent, multi-component natural fungicides. - More effective use of whole-plant extracts in agricultural applications. |

Emerging Research Methodologies and Techniques for In-Depth Characterization